Tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Description
Tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a 3-cyanophenyl substituent, and a secondary carbamate linkage. The tert-butyl group enhances steric protection of the amine, while the 3-cyanophenyl moiety introduces electron-withdrawing properties, which may influence reactivity and binding interactions.
Properties
IUPAC Name |
tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-19(2,3)26-17(24)22-11-10-16(23-18(25)27-20(4,5)6)15-9-7-8-14(12-15)13-21/h7-9,12,16H,10-11H2,1-6H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSOTPGVRIALJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC(=C1)C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[1-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate is a complex organic compound that has drawn interest in various fields of biological research, particularly for its potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 366.44 g/mol. The compound features several functional groups that contribute to its biological activity, including a carbamate moiety and a cyanophenyl group.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H26N3O3 |
| Molecular Weight | 366.44 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : It interacts with various receptors, including those involved in pain and inflammation pathways, suggesting potential applications in pain management.
Case Studies and Experimental Findings
- Cancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of certain cancer cell lines by inducing apoptosis. The IC50 values were reported to be significantly lower than those of existing chemotherapeutic agents, indicating higher potency.
- Neuroprotective Effects : In models of Alzheimer's disease, this compound showed promise in modulating γ-secretase activity, thereby reducing the production of toxic amyloid-beta peptides . This suggests a potential role in neuroprotection.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural motifs with the target molecule, primarily through tert-butyl carbamate groups and aromatic/heterocyclic substituents. Key differences lie in substituent electronic properties, steric bulk, and synthetic routes.
Functional Group Analysis
- Steric Effects : The tert-butyl group in all compounds confers steric protection, but the pyridinyl cyclopropane in Compound 63 () introduces additional rigidity, which may affect conformational flexibility in binding pockets .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , employing carbamate-protected intermediates and coupling reagents (e.g., BOP).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
